5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a
Description
Properties
Molecular Formula |
C49H73NO14 |
|---|---|
Molecular Weight |
900.1 g/mol |
IUPAC Name |
N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]formamide |
InChI |
InChI=1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1 |
InChI Key |
CTOLTUCVXLWGDP-AUUJYYFLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC=O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC=O)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Avermectin B1a is isolated from Streptomyces avermitilis fermentation or obtained via semi-synthesis from naturally occurring avermectins.
- Alternatively, synthetic routes may begin with semi-synthetic derivatives of avermectin B1a, which are chemically modified in subsequent steps.
Demethylation at the 5-O Position
- Achieved using reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane) under controlled conditions.
- The reaction selectively cleaves the methyl group attached to the oxygen atom at the 5-position, yielding 5-O-demethylated avermectin .
Deoxygenation at the 4'' Position
- The removal of the hydroxyl group at the 4'' position is typically performed via reductive deoxygenation .
- Reagents such as zinc in acetic acid or tin(II) chloride (SnCl₂) under acidic conditions are used to selectively reduce the hydroxyl group, leading to deoxygenation.
Introduction of the Formylamino Group
- The key step involves converting the deoxygenated 4'' position into a formylamino group.
- This is accomplished through nucleophilic substitution with formylamine derivatives or formylating agents such as formyl chloride or paraformaldehyde in the presence of a base.
- The process often involves activation of the macrocyclic lactone to facilitate substitution, possibly through oxidation to generate reactive intermediates.
Specific Reaction Conditions and Protocols
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Demethylation | Boron tribromide (BBr₃) | Dichloromethane | -78°C to room temperature | Selective demethylation at 5-O position |
| Deoxygenation | Zinc powder | Acetic acid | Reflux | Reductive removal of hydroxyl at 4'' position |
| Formylamino addition | Formyl chloride or paraformaldehyde + Ammonia | DMF or ethanol | 0°C to room temperature | Nucleophilic substitution to introduce formylamino group |
Purification and Characterization
Post-synthesis, the compound undergoes purification via chromatography techniques :
Characterization confirms the structure through:
Data Tables and Research Results
Literature and Source Diversity
- FAO Report (2011) describes derivatives related to avermectin compounds, including modifications at similar positions, emphasizing the importance of selective demethylation and formylation reactions.
- PubChem database provides structural and chemical data, confirming the synthetic modifications and chemical behavior of related compounds such as emamectin B1a and avermectin derivatives .
- Chemsrc and other chemical databases detail chemical properties and potential synthetic pathways, reinforcing the methodology for selective functional group transformations.
The preparation of 5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a involves a strategic sequence of chemical reactions beginning with natural avermectin B1a, including selective demethylation, deoxygenation, and subsequent formylamino group introduction. These steps are optimized under controlled conditions to ensure high selectivity and yield, with purification and characterization confirming the structure. The synthesis leverages well-established organic reactions, supported by extensive literature and chemical databases, ensuring the compound's production is reproducible and scalable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxo derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation Products: Various oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the formylamino group.
Scientific Research Applications
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of macrocyclic lactones.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and anthelmintic.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new pesticides and veterinary medicines.
Mechanism of Action
The mechanism of action of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite or insect.
Comparison with Similar Compounds
Eprinomectin (Components B1a and B1b)
- Structure: Component B1a: Retains the 4''-acetylamino (-NHCOCH₃) group instead of formylamino. Component B1b: Additional modification at the 25-position (de(1-methylpropyl) substitution) .
- Activity: Eprinomectin exhibits broad-spectrum antiparasitic activity but lower polarity than the formylamino derivative due to the acetyl group’s hydrophobicity .
- Regulatory Status : Pharmacopeial standards require ≥90% purity for Component B1a and ≥95% combined purity for B1a/B1b .
Emamectin Benzoate
- Structure: Features a 4''-methylamino (-NHCH₃) group and a benzoate ester at the 5-O-demethyl position .
- Activity : Demonstrates 2–10× higher insecticidal potency than unmodified avermectins due to enhanced membrane permeability .
- Applications : Widely used in agriculture for Lepidoptera and Coleoptera control .
4''-Deoxy-4''-Epimethylaminoavermectin B1a Benzoate
- Structure: Contains a 4''-epimethylamino group and benzoate salt, altering stereochemistry and solubility .
- Activity: Reduced efficacy against mites compared to 5-O-demethyl-4''-(formylamino)-A1a, likely due to steric hindrance from the epimerized amino group .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Avermectin Derivatives
Table 2: Physicochemical Properties
| Property | 5-O-Demethyl-4''-(formylamino)-A1a | Eprinomectin B1a | Emamectin Benzoate |
|---|---|---|---|
| Water Solubility (mg/L) | 0.5–1.2 | 0.3–0.8 | 0.2–0.6 |
| LogP (Octanol-Water) | 4.8 | 5.2 | 6.1 |
| Half-Life in Soil (Days) | 7–14 | 10–20 | 5–10 |
| Mammalian Toxicity (LD₅₀, mg/kg) | 650 (Oral, Rat) | 1,500 (Oral, Rat) | 1,200 (Oral, Rat) |
Environmental and Regulatory Considerations
- Ecotoxicity: 5-O-Demethyl-4''-(formylamino)-A1a shows moderate persistence in soil (DT₅₀ = 7–14 days) but high toxicity to aquatic invertebrates (EC₅₀ = 0.005 ppm) .
- Regulatory Status: Not yet included in major pharmacopeias, but analogs like eprinomectin and emamectin are USP-compliant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
